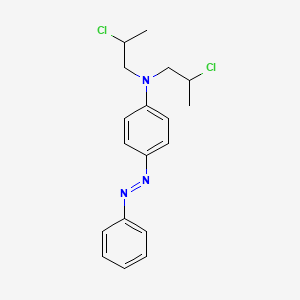
Azobenzene, 4-bis(2-chloropropyl)amino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azobenzene, 4-bis(2-chloropropyl)amino- is a derivative of azobenzene, a well-known organic compound characterized by its azo group (–N=N–) linking two phenyl rings. This specific derivative features additional functional groups, making it a unique compound with distinct properties and applications. Azobenzene compounds are renowned for their photoresponsive behavior, which allows them to undergo reversible isomerization between trans and cis forms upon exposure to light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-chloropropyl)amino- typically involves the introduction of the 2-chloropropylamino groups onto the azobenzene core. This can be achieved through a series of organic reactions, including:
Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts, which are then coupled with activated aromatic compounds to form the azo linkage.
Substitution Reactions:
Industrial Production Methods
Industrial production of azobenzene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis, allowing precise control over reaction parameters.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, reducing reaction times and improving product consistency.
化学反应分析
Types of Reactions
Azobenzene, 4-bis(2-chloropropyl)amino- undergoes various chemical reactions, including:
Photoisomerization: The compound exhibits reversible trans-cis isomerization upon exposure to light, a characteristic feature of azobenzene derivatives.
Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The azo group can undergo redox reactions, where it can be reduced to hydrazo compounds or oxidized to azoxy compounds.
Common Reagents and Conditions
Photoisomerization: Typically induced by UV or visible light, depending on the specific absorption characteristics of the compound.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic or neutral conditions.
Oxidation and Reduction: Reagents such as sodium dithionite for reduction and hydrogen peroxide for oxidation are commonly used.
Major Products Formed
Photoisomerization: The major products are the trans and cis isomers of the compound.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Hydrazo and azoxy derivatives.
科学研究应用
Azobenzene, 4-bis(2-chloropropyl)amino- finds applications in various scientific fields:
Chemistry: Used as a photoswitchable molecule in the design of smart materials and molecular machines.
Biology: Employed in the study of photoresponsive biomolecules and as a tool for controlling biological processes with light.
Industry: Utilized in the development of photoresponsive polymers and materials for optical data storage and sensing.
作用机制
The primary mechanism of action for azobenzene, 4-bis(2-chloropropyl)amino- involves its photoisomerization behavior:
Photoisomerization: Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis forms. This change in geometry affects its electronic properties and interactions with other molecules.
Molecular Targets and Pathways: The photoisomerization can influence molecular targets such as proteins and nucleic acids, altering their function and activity. This property is exploited in applications like optogenetics and photopharmacology.
相似化合物的比较
Azobenzene, 4-bis(2-chloropropyl)amino- can be compared with other azobenzene derivatives:
Azobenzene: The parent compound, known for its photoisomerization properties but lacking the additional functional groups.
Aminoazobenzene: Features amino groups that enhance its reactivity and potential for forming azonium ions.
Methoxyazobenzene: Contains methoxy groups that influence its electronic properties and stability.
Uniqueness
The presence of 2-chloropropylamino groups in azobenzene, 4-bis(2-chloropropyl)amino- imparts unique reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications.
Conclusion
Azobenzene, 4-bis(2-chloropropyl)amino- is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, including photoisomerization and reactivity, make it a valuable tool in the fields of chemistry, biology, medicine, and materials science.
属性
CAS 编号 |
40136-86-5 |
|---|---|
分子式 |
C18H21Cl2N3 |
分子量 |
350.3 g/mol |
IUPAC 名称 |
N,N-bis(2-chloropropyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C18H21Cl2N3/c1-14(19)12-23(13-15(2)20)18-10-8-17(9-11-18)22-21-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |
InChI 键 |
NHGTUDJKVXBFSP-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(CC(C)Cl)C1=CC=C(C=C1)N=NC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)
![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)

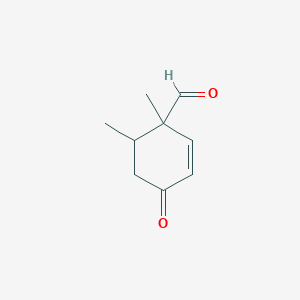
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)
![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)
![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
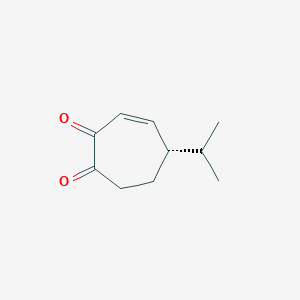
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
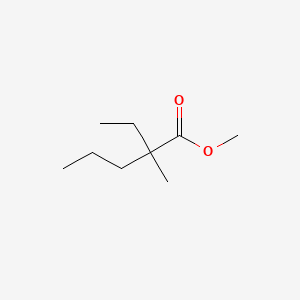
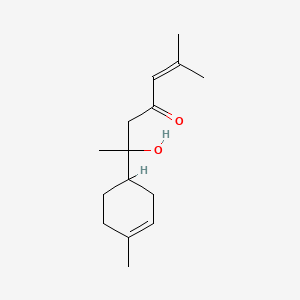
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
